molecular formula C10H10O3 B100444 Allyl 4-Hydroxybenzoate CAS No. 18982-18-8

Allyl 4-Hydroxybenzoate

Cat. No. B100444
CAS RN: 18982-18-8
M. Wt: 178.18 g/mol
InChI Key: NVNSVQJVBIWZNM-UHFFFAOYSA-N
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Description

Allyl 4-hydroxybenzoate is a chemical compound that is structurally characterized by the presence of an allyl group attached to a 4-hydroxybenzoate moiety. The compound is related to various research areas, including organic synthesis, coordination chemistry, and materials science. It is a versatile intermediate that can undergo a range of chemical transformations, leading to the synthesis of complex molecules and materials with potential applications in various fields.

Synthesis Analysis

The synthesis of allyl 4-hydroxybenzoate and its derivatives has been explored in several studies. For instance, the asymmetric dihydroxylation of allylic 4-methoxybenzoates has been reported to proceed with excellent diastereoselectivities, which is a key step in the stereocontrolled total syntheses of vic-polyols . Additionally, allyl groups have been used in the synthesis of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes of chromium(0) and tungsten(0), where alkylation with allyl bromide yields the desired complexes . These synthetic approaches demonstrate the reactivity and utility of allyl 4-hydroxybenzoate in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of allyl 4-hydroxybenzoate derivatives has been elucidated using various analytical techniques. For example, the molecular structure of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes has been reported, showcasing the coordination environment around the metal centers . Additionally, the crystal structure of 1-allyl-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione has been determined, revealing the presence of positional disorder in the allyl group and the formation of a two-dimensional network through intermolecular interactions .

Chemical Reactions Analysis

Allyl 4-hydroxybenzoate can undergo various chemical reactions, including acid-catalyzed rearrangements. Treatment with polyphosphoric acid or TFA-H2SO4 leads to the formation of hydroxy-substituted benzoic acids, with mechanisms for these transformations being discussed in the literature . These reactions highlight the reactivity of the allyl group and its propensity to participate in transformations that can significantly alter the molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl 4-hydroxybenzoate derivatives have been characterized through different studies. For instance, the synthesis and characterization of oligomeric and high molecular weight poly(4-hydroxybenzoate) have been investigated, revealing insights into the polymerization mechanism and the resulting polymer properties, such as molecular weight and thermal stability . Comparative studies have also been conducted on thiosemicarbazide derivatives, including 4-allyl-1-(2-hydroxybenzoyl) thiosemicarbazide, to understand their ligation behavior and reactivity, further contributing to the knowledge of the chemical properties of these compounds .

Scientific Research Applications

Biotechnological Applications

4-Hydroxybenzoic acid (4-HBA), closely related to Allyl 4-Hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts. Its potential applications span across food, cosmetics, pharmacy, and fungicides. Various biosynthetic techniques have been developed to produce 4-HBA and its derivatives, leveraging synthetic biology and metabolic engineering to meet the demand for high-value bioproducts. The biosynthesis of compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as a starting feedstock is notable (Wang et al., 2018).

Cosmetic and Pharmaceutical Preservation

4-Hydroxybenzoate, a derivative of Allyl 4-Hydroxybenzoate, is widely used as a preservative in cosmetics and pharmaceutical products. Its presence in the human body can result from the use of these products, exhibiting activities like estrogenic and genotoxic effects. A study highlighted the use of mass spectrometry methods to screen 4-hydroxybenzoates and their metabolites, particularly focusing on the effects of UV radiation on these compounds (Lee et al., 2017).

Optical Resin Composition

Hexa(Allyl 4-hydroxybenzoate)cyclotriphosphazene, synthesized using 4-hydroxybenzoic acid, allyl alcohol, and hexachlorocyclotriphosphazene, is used in optical resins. These resins have been found to possess high refractive indices, excellent thermal stability, and flame-retardant characteristics. This makes them particularly suitable for applications in optics and safety materials (Guo et al., 2009).

Chemical Reaction Mechanisms

Allyl 4-Hydroxybenzoate undergoes various chemical reactions, such as acid-catalyzed rearrangements, leading to the formation of different benzoic acid derivatives. Understanding these reactions is crucial for synthesizing specific compounds for industrial applications (Dey & Dey, 2009).

Contaminant Removal

Molecularly imprinted polymers synthesized using ionic liquids (ILMIPs) @ graphene oxide composites are effective for removing 4-Hydroxybenzoic acid, a metabolite of Paraben and an emerging contaminant. These composites are designed using Density Functional Theory (DFT) for efficient removal of such contaminants, demonstrating an environmental application of Allyl 4-Hydroxybenzoate derivatives (Das et al., 2021).

Safety And Hazards

Allyl 4-Hydroxybenzoate may cause an allergic skin reaction . Protective measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, wearing protective gloves, and not allowing contaminated work clothing out of the workplace . If it comes into contact with the skin, it should be washed off with plenty of soap and water .

Future Directions

4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . It is anticipated that the advancement of hydroxybenzoic acids in functional foods may result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .

properties

IUPAC Name

prop-2-enyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNSVQJVBIWZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457545
Record name Allyl 4-Hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 4-Hydroxybenzoate

CAS RN

18982-18-8
Record name Allyl 4-Hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 4-Hydroxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
AM Herrera, S Bernès, D López - Acta Crystallographica Section E …, 2003 - scripts.iucr.org
The crystal structure of the title compound, C10H10O3, has two independent molecules in the asymmetric unit. In one of these molecules, the allyl group is disordered as a …
Number of citations: 5 scripts.iucr.org
VH Flores Ahuactzin, D López… - … Section E: Structure …, 2009 - scripts.iucr.org
… A similar disorder was previously observed for a closely related phenol allylic derivative, allyl-4-hydroxybenzoate (Herrera et al., 2003). To date, only two acyclic allyl carbonate systems …
Number of citations: 2 scripts.iucr.org
YN Guo, C Zhao, SZ Liu, D Li, SJ Wang, JJ Qiu, CM Liu - Polymer bulletin, 2009 - Springer
… The residue obtained was then dissolved in methanol in order to remove the excessive allyl 4-hydroxybenzoate, filtrated, and dried in a vacuum oven at 40 C, a white solid was obtained…
Number of citations: 22 link.springer.com
YN Guo, JY Ming, CY Li, JJ Qiu… - Journal of Applied …, 2011 - Wiley Online Library
… Transparent copolymers composed of hexa(allyl 4-hydroxybenzoate) cyclotriphosphazene (compound 1) and styrene as potential halogen-free, flame-retardant optical resins were …
Number of citations: 23 onlinelibrary.wiley.com
WM Lauer, RM Leekley - Journal of the American Chemical …, 1939 - ACS Publications
… to ethyl 3-allyl-4-hydroxybenzoate (mp 77-78 after crystallization from benzene), in89% yield. Hydrolysis and Decarboxylation of Ethyl 3-Allyl-4hydroxybenzoate.—Hydrolysis was …
Number of citations: 10 pubs.acs.org
Y Zhu, M Cui, J Ma, Q Zhang - Sensors and Actuators B: Chemical, 2020 - Elsevier
… In summary, the monomer PBIM obtained by Bay-Ullmann reaction with allyl 4-hydroxybenzoate has a high fluorescence turn-on response performance. After examining the pK a value …
Number of citations: 10 www.sciencedirect.com
WM Lauer, PA Sanders - Journal of the American Chemical …, 1943 - ACS Publications
Procedures have been given for the isolationof a crystalline amylose from corn starch. Some of the properties of the amylose are given which relate it to gamma-amylose and which …
Number of citations: 8 pubs.acs.org
DH Hua - 1981 - elibrary.ru
… The salts of allyl 4-hydroxybenzoate and allyl 3,5-di-t-butyl-4-hydroxybenzoate failed to undergo pseudo {3.7}-sigmatropic rearrangement. When treated with one equivalent of n-BuLi …
Number of citations: 0 elibrary.ru
DA Heerding, DT Takata, C Kwon, WF Huffman… - Tetrahedron letters, 1998 - Elsevier
… The solid phase chemistry was initiated by reacting the sodium anion of the allyl 4-hydroxybenzoate with chloro-… 9 The corresponding reaction of allyl 4-hydroxybenzoate with Wang …
Number of citations: 71 www.sciencedirect.com
RM Leekley - 1939 - University of Minnesota
Number of citations: 0

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